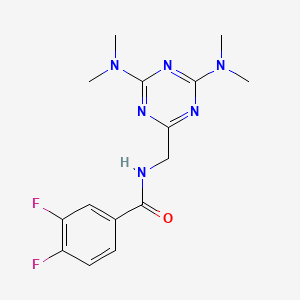

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two dimethylamino groups attached to the triazine ring. Additionally, it contains a benzamide group with two fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, the dimethylamino groups, and the 3,4-difluorobenzamide group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy Carrier

This compound has been utilized in the synthesis of polymer micelles that serve as carriers for photosensitizers in Photodynamic Therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light to kill cancer cells. The compound is part of a polymer that can encapsulate photosensitizers, improving their delivery to the target cells and enhancing the therapeutic efficacy.

High-Density Polyethylene (HDPE) Production

In the field of materials science, this compound has been involved in the synthesis of High-Density Polyethylene (HDPE) via polymerization processes . HDPE is a thermoplastic polymer used in the production of plastic bottles, corrosion-resistant piping, and plastic lumber, among other applications.

Polymer Synthesis

The compound is used in the synthesis of various polymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This method allows for precise control over the molecular weight and structure of the polymers, which is crucial for creating materials with specific properties.

Photosensitizer Encapsulation

It plays a role in the encapsulation efficiency of different photosensitizers . This is significant for the development of targeted cancer therapies, as it affects the distribution and retention of the photosensitizing agents within the tumor.

Molecular Weight Modifier in Polymers

The compound has been used to modify the molecular weight of polymers during their synthesis . This application is important for tailoring the physical properties of polymers, such as their strength, flexibility, and melting point.

Catalyst in Polymerization Reactions

It has been involved as a catalyst in polymerization reactions to produce polymers with wide polydispersities . This is beneficial for creating polymers with a range of molecular weights, which can be used in different applications.

Melamine-Formaldehyde Resins Production

Although not directly mentioned in the search results, compounds similar to “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide” are used in the production of melamine-formaldehyde resins . These resins are used in laminates, adhesives, and molding compounds due to their thermal stability and resistance to chemical degradation.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-22(2)14-19-12(20-15(21-14)23(3)4)8-18-13(24)9-5-6-10(16)11(17)7-9/h5-7H,8H2,1-4H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQKYTMVVQCSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)

![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)

![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)

![4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2862311.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)

![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)

![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)